4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2,2,2-trifluoroethyl)benzamide

Catalog No.
S16159919
CAS No.
M.F
C20H14Cl2F6N2O2
M. Wt
499.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-...

Product Name

4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2,2,2-trifluoroethyl)benzamide

IUPAC Name

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-(2,2,2-trifluoroethyl)benzamide

Molecular Formula

C20H14Cl2F6N2O2

Molecular Weight

499.2 g/mol

InChI

InChI=1S/C20H14Cl2F6N2O2/c1-10-4-11(2-3-15(10)17(31)29-9-19(23,24)25)16-8-18(32-30-16,20(26,27)28)12-5-13(21)7-14(22)6-12/h2-7H,8-9H2,1H3,(H,29,31)

InChI Key

LDMRRGRKZRNDIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(F)(F)F

The compound 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2,2,2-trifluoroethyl)benzamide is a complex organic molecule with significant chemical and biological properties. It is characterized by a molecular formula of C22H17Cl2F6N3O3C_{22}H_{17}Cl_2F_6N_3O_3 and a molecular weight of approximately 556.29 g/mol. This compound features a unique structure that includes a benzamide moiety, a trifluoromethyl group, and a dichlorophenyl substituent, which contribute to its potential applications in various fields, particularly in agrochemicals and pharmaceuticals .

Typical of benzamides and isoxazoles. Key reactions include:

  • Nucleophilic substitution: The presence of the trifluoromethyl group can facilitate nucleophilic attack at the carbon atom adjacent to the nitrogen in the benzamide structure.
  • Electrophilic aromatic substitution: The dichlorophenyl group may participate in electrophilic substitution reactions, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acids and amines.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .

This compound exhibits notable biological activities, particularly as an insecticide. It is related to Fluralaner, a systemic insecticide known for its efficacy against ectoparasites in veterinary medicine. The mechanism of action involves the inhibition of the gamma-aminobutyric acid receptor (GABA) and glutamate-gated chloride channels, leading to paralysis and death in target insects . Studies have shown that compounds with similar structures can also demonstrate anti-inflammatory and analgesic effects, although specific data on this compound's broader pharmacological profile is limited.

Synthesis of this compound typically involves several steps:

  • Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the trifluoromethyl and dichlorophenyl groups: These groups can be introduced via electrophilic aromatic substitution or through nucleophilic addition reactions.
  • Amidation: The final step usually involves coupling the synthesized isoxazole with an appropriate amine to form the benzamide.

Recent patents have described novel methods for synthesizing this compound with improved yields and efficiency, particularly focusing on minimizing by-products during synthesis .

4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2,2,2-trifluoroethyl)benzamideBenzamide with trifluoromethyl and dichlorophenyl groupsInsecticidal activityAgriculture, VeterinaryFluralanerSimilar isoxazole structureInsecticidalVeterinaryAfoxolanerDifferent substituents on benzene ringInsecticidalVeterinarySarolanerVaries in side chainInsecticidalVeterinary

This comparison highlights the uniqueness of the compound due to its specific combination of functional groups and potential for varied applications across different sectors .

Interaction studies indicate that this compound may interact with various biological targets beyond its primary action on GABA receptors. Preliminary studies suggest potential interactions with other neurotransmitter systems, which could lead to diverse pharmacological effects. Further research is needed to elucidate these interactions fully and assess their implications for safety and efficacy in practical applications .

Several compounds share structural similarities with 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2,2,2-trifluoroethyl)benzamide, including:

  • Fluralaner: A well-known systemic insecticide with similar mechanisms of action.
  • Afoxolaner: Another insecticide that targets GABA receptors but has different substituents that affect its pharmacokinetics.
  • Sarolaner: Similar in structure but differs in its side chain composition.

Comparison Table

Compound NameStructure FeaturesBiological Activity

XLogP3

6.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

498.0336521 g/mol

Monoisotopic Mass

498.0336521 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-15

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